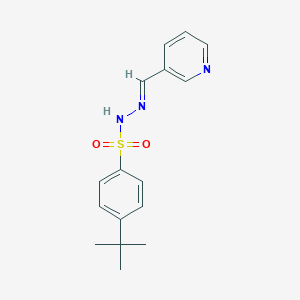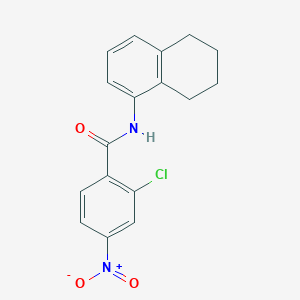
2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-chloro-4-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves multi-step organic reactions starting from naphthalene derivatives. For example, Miyake et al. (1977) describe the synthesis of 2-substituted amino-5-amino-6-hydroxy-1,2,3,4-tetrahydro-1-naphthalenols from 6-methoxy-3,4-dihydro-1(2H)-naphthalenone, involving steps like demethylation, nitration, and Neber rearrangement (Miyake et al., 1977).
Molecular Structure Analysis
The molecular structure of such compounds can be explored through techniques like X-ray crystallography and spectroscopy. For instance, Saeed et al. (2008) provide insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, highlighting the dihedral angles between aromatic rings and the orientation of nitro groups, which could offer analogies to our compound of interest (Saeed et al., 2008).
Chemical Reactions and Properties
The chemical behavior of this compound can be predicted by examining the reactivity of its functional groups. Chloro and nitro groups are electron-withdrawing, which can affect the reactivity of the benzamide moiety and the partially hydrogenated naphthalene ring. Studies on similar structures, such as the work of Barluenga et al. (1989), who investigated N-lithio-N-(2-lithioethyl)- and N-lithio-N-(3-lithiopropyl)-benzamides, can shed light on potential reactions and synthetic applications relevant to our compound (Barluenga et al., 1989).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity would depend on the molecular structure and substituents. Studies on similar aromatic polyamides, as discussed by Yang and Chen (1993), provide insights into solubility and thermal properties that might be comparable to our compound of interest (Yang & Chen, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for further functionalization, can be influenced by the nitro and chloro substituents, as well as the benzamide group. Research on related naphthalene derivatives, such as the work by Gornostaev et al. (2019), who explored the reactivity of 2-benzylamino-1,4-naphthoquinones, might offer parallels to the chemical behavior of this compound (Gornostaev et al., 2019).
特性
IUPAC Name |
2-chloro-4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-15-10-12(20(22)23)8-9-14(15)17(21)19-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJCVMLPLPONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
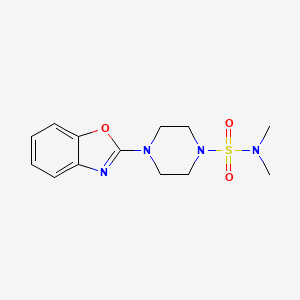
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)
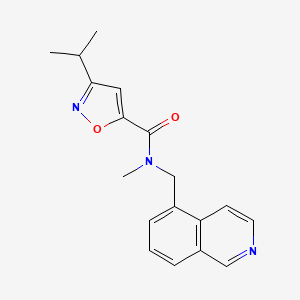
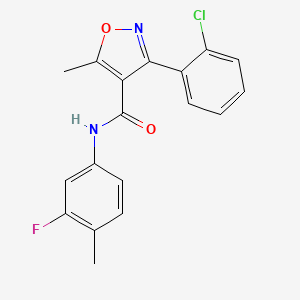
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)
![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)
